
1-Phenyl-2,3-dihydro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fenil-2,3-dihidro-1H-indol es un compuesto orgánico heterocíclico que pertenece a la familia del indol. Los indoles son significativos debido a su presencia en varios productos naturales y farmacéuticos. Este compuesto presenta un grupo fenilo unido a una estructura de dihidroindol, lo que lo convierte en una molécula versátil en la química sintética y la investigación biológica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: 1-Fenil-2,3-dihidro-1H-indol se puede sintetizar mediante varios métodos. Un enfoque común implica la síntesis de indol de Fischer, donde la fenilhidrazina reacciona con ciclohexanona en presencia de un catalizador ácido como el ácido metanosulfónico en condiciones de reflujo . Este método produce el derivado de indol deseado con buen rendimiento.
Métodos de producción industrial: La producción industrial de 1-Fenil-2,3-dihidro-1H-indol normalmente implica la síntesis de indol de Fischer a gran escala debido a su eficiencia y escalabilidad. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza, lo que la hace adecuada para las industrias farmacéutica y química.
Análisis De Reacciones Químicas
Tipos de reacciones: 1-Fenil-2,3-dihidro-1H-indol se somete a diversas reacciones químicas, que incluyen:
Oxidación: Se puede oxidar para formar los correspondientes derivados de indol.
Reducción: Las reacciones de reducción pueden convertirlo en compuestos más saturados.
Sustitución: Las reacciones de sustitución electrofílica son comunes debido a la naturaleza rica en electrones del anillo de indol.
Reactivos y condiciones comunes:
Oxidación: Se utilizan reactivos como permanganato de potasio u óxido de cromo (VI) en condiciones ácidas.
Reducción: La hidrogenación catalítica utilizando paladio sobre carbono (Pd/C) es un método típico.
Sustitución: La halogenación se puede lograr utilizando halógenos como cloro o bromo en presencia de un catalizador ácido de Lewis.
Productos principales:
Oxidación: Produce derivados del ácido indol-2-carboxílico.
Reducción: Produce derivados de indolina más saturados.
Sustitución: Forma derivados de indol halogenados.
Aplicaciones Científicas De Investigación
1-Fenil-2,3-dihidro-1H-indol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas.
Industria: Se utiliza en la producción de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 1-Fenil-2,3-dihidro-1H-indol implica su interacción con varios objetivos moleculares y vías. Puede unirse a receptores o enzimas específicos, modulando su actividad. Por ejemplo, se sabe que los derivados del indol interactúan con los receptores de estrógenos, influyendo en la expresión genética y las respuestas celulares . El mecanismo exacto depende de la aplicación específica y del sistema biológico involucrado.
Compuestos similares:
2-Fenilindol: Comparte una estructura similar pero difiere en la posición del grupo fenilo.
3-Fenilindol: Otro isómero estructural con el grupo fenilo en la tercera posición.
Indolina: Un derivado completamente saturado del indol.
Singularidad: 1-Fenil-2,3-dihidro-1H-indol es único debido a su patrón de sustitución específico, que le confiere propiedades químicas y biológicas distintas. Su estructura de dihidro lo hace más reactivo en ciertas reacciones químicas en comparación con los indoles completamente aromáticos.
Comparación Con Compuestos Similares
2-Phenylindole: Shares a similar structure but differs in the position of the phenyl group.
3-Phenylindole: Another structural isomer with the phenyl group at the third position.
Indoline: A fully saturated derivative of indole.
Uniqueness: 1-Phenyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dihydro structure makes it more reactive in certain chemical reactions compared to fully aromatic indoles.
Propiedades
Número CAS |
25083-11-8 |
|---|---|
Fórmula molecular |
C14H13N |
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
1-phenyl-2,3-dihydroindole |
InChI |
InChI=1S/C14H13N/c1-2-7-13(8-3-1)15-11-10-12-6-4-5-9-14(12)15/h1-9H,10-11H2 |
Clave InChI |
GDLZIYHXVZRNOT-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C2=CC=CC=C21)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


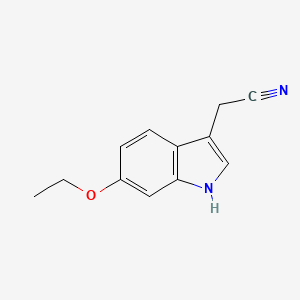
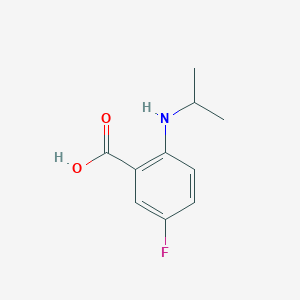
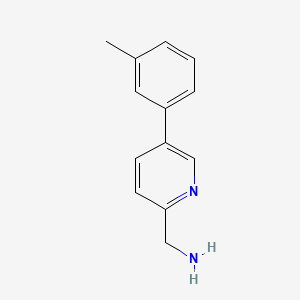
![1,4-Dioxa-8-azaspiro[4.6]undecane hydrochloride](/img/structure/B11902457.png)


![(2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine hydrochloride](/img/structure/B11902490.png)
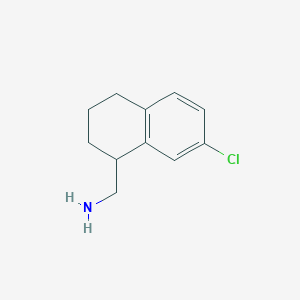
![(4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol](/img/structure/B11902492.png)

![2,4-dimethyl-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one](/img/structure/B11902505.png)
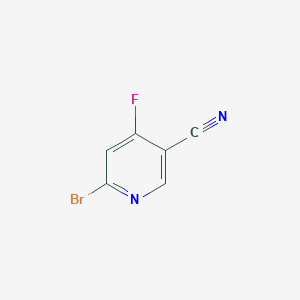
![5-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B11902508.png)

